3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea

Beschreibung

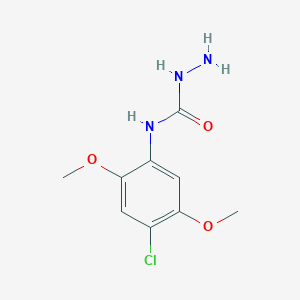

Systematic IUPAC Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(4-chloro-2,5-dimethoxyphenyl)hydrazinecarboxamide. This nomenclature reflects the precise structural arrangement where the compound features a hydrazinecarboxamide functional group connected to a substituted phenyl ring. The structural representation reveals a core urea-like functionality with an additional amino group, creating a hydrazinecarboxamide linkage rather than a simple urea bond.

The molecular structure consists of a phenyl ring bearing three substituents: a chlorine atom at the 4-position and methoxy groups at the 2- and 5-positions. This substituted phenyl ring is connected through a nitrogen atom to a hydrazinecarboxamide group, which contains the characteristic amino substitution that distinguishes this compound from simpler urea derivatives. The systematic name accurately captures the relationship between the aromatic system and the nitrogen-containing functional group, providing clear identification of the compound's structural features.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea is 1152851-50-7. This unique identifier serves as the primary reference for the compound in chemical databases and literature. The consistency of this CAS number across multiple authoritative sources confirms its reliability for chemical identification purposes.

The compound is catalogued under the MDL number MFCD11106033 in various chemical databases. Additional catalog numbers include A1137882 in the Ambeed database system and CS-0263457 in the ChemScene classification system. These alternative identifiers facilitate compound tracking across different supplier systems and research databases, ensuring accurate cross-referencing in scientific literature and commercial applications.

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1152851-50-7 | |

| MDL Number | MFCD11106033 | |

| Ambeed Catalog Number | A1137882 | |

| ChemScene Catalog Number | CS-0263457 |

Molecular Formula and Weight Calculations

The molecular formula for this compound is C₉H₁₂ClN₃O₃. This formula indicates the presence of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms. The elemental composition reflects the structural complexity arising from the combination of the substituted phenyl ring and the hydrazinecarboxamide functional group.

The molecular weight calculations yield a value of 245.66 grams per mole, with slight variations reported as 245.67 grams per mole depending on the precision of atomic mass values used in calculations. This molecular weight represents the sum of atomic masses for all constituent atoms: nine carbon atoms contributing approximately 108.09 atomic mass units, twelve hydrogen atoms contributing 12.096 atomic mass units, one chlorine atom contributing 35.45 atomic mass units, three nitrogen atoms contributing 42.03 atomic mass units, and three oxygen atoms contributing 47.997 atomic mass units.

SMILES Notation and InChI Key Specifications

The Simplified Molecular Input Line Entry System notation for this compound is represented as O=C(NN)NC1=CC(OC)=C(Cl)C=C1OC. This SMILES string provides a linear representation of the molecular structure, indicating the connectivity between atoms and the presence of double bonds. The notation begins with the carbonyl group (O=C), followed by the hydrazine linkage (NN), and concludes with the detailed description of the substituted phenyl ring showing the positions of methoxy groups and the chlorine substituent.

The International Chemical Identifier specification includes the complete InChI string: 1S/C9H12ClN3O3/c1-15-7-4-6(12-9(14)13-11)8(16-2)3-5(7)10/h3-4H,11H2,1-2H3,(H2,12,13,14). This comprehensive identifier provides detailed information about the molecular connectivity, stereochemistry, and hydrogen atom distribution. The corresponding InChI Key is MKIHNJMCQSDIRW-UHFFFAOYSA-N, which serves as a shortened, fixed-length representation of the complete InChI string for database searching and compound identification.

Eigenschaften

IUPAC Name |

1-amino-3-(4-chloro-2,5-dimethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O3/c1-15-7-4-6(12-9(14)13-11)8(16-2)3-5(7)10/h3-4H,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIHNJMCQSDIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)NN)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with isocyanates or carbamates. The resulting urea derivatives can exhibit a range of biological activities depending on their substituents and structural modifications.

Antimicrobial Activity

Research indicates that derivatives of urea compounds, including those similar to this compound, exhibit antimicrobial properties. A study highlighted that certain urea derivatives demonstrated significant growth inhibition against various bacterial strains, particularly Acinetobacter baumannii (94.5% inhibition) and moderate activity against Klebsiella pneumoniae and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound | Target Strain | Inhibition (%) |

|---|---|---|

| 3l | Acinetobacter baumannii | 94.5 |

| 3c | Klebsiella pneumoniae | Moderate |

| 3k | Staphylococcus aureus | Moderate |

| 3a | C. neoformans | Moderate |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a comparative study, derivatives showed antiproliferative activity against various cancer cell lines. For instance, compounds derived from similar structures exhibited IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating promising anticancer properties .

Table 2: Anticancer Activity of Urea Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | HeLa | 2.29 |

| Compound A | HeLa | 0.69 |

| Compound B | HeLa | 11 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. Substituents on the aromatic ring play a crucial role in modulating its activity:

- Electron-withdrawing groups (EWGs) tend to enhance antimicrobial activity.

- Electron-donating groups (EDGs) can improve anticancer efficacy but may reduce antimicrobial potency.

This relationship underscores the importance of careful structural modifications to optimize the desired biological effects.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of urea derivatives similar to this compound:

- Antimicrobial Evaluation : A comprehensive screening of various urea derivatives revealed that those with specific substitutions showed enhanced activity against resistant bacterial strains .

- Anticancer Studies : The dual action of certain derivatives as both antiproliferative and antiangiogenic agents was noted in studies involving cancer cell lines . The incorporation of specific moieties significantly improved their efficacy.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea has been studied for its anticancer properties, particularly as an inhibitor of various cancer cell lines.

Case Studies and Research Findings

-

Inhibition of Non-Small Cell Lung Cancer (NSCLC) :

- A study demonstrated that this compound exhibited significant inhibitory effects on several NSCLC cell lines, including A549 and H226. The compound showed an inhibition rate exceeding 50% at concentrations around 10 µM .

- The compound was found to have no toxic effects on normal lung cells (BEAS-2B), indicating a favorable therapeutic index .

- Broad-Spectrum Antiproliferative Activity :

Potential as a Dual Inhibitor

The compound's ability to act as a dual inhibitor for EGFR and FGFR makes it particularly valuable in treating cancers that exhibit resistance to single-target therapies. This dual targeting approach can potentially overcome the limitations seen with traditional chemotherapeutic agents.

Data Table: Summary of Anticancer Activity

| Cell Line | Compound Concentration (µM) | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|---|

| A549 (NSCLC) | 10 | >50 | - |

| H226 (NSCLC) | 10 | >50 | - |

| PC-3 (Prostate) | - | - | 0.67 |

| HCT-116 (Colon) | - | - | 0.80 |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparison

Key Observations :

- Shared Core : All compounds feature the 4-chloro-2,5-dimethoxyphenyl group, which is associated with high receptor-binding affinity in the NBOMe series .

- Functional Group Divergence: The urea and amine groups in this compound contrast sharply with the ethanamine-benzyl substituents in NBOMe derivatives. This difference likely alters pharmacokinetic properties (e.g., blood-brain barrier penetration) and target specificity. Fluorine or hydroxyl substitutions in NBOMe analogues (e.g., 25C-NBF, 25C-NBOH) modulate potency and metabolic stability .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Activity and Toxicity

Key Observations :

- Receptor Specificity : NBOMe compounds exhibit potent agonism at serotonin receptors (5-HT2A), whereas the urea derivative’s mechanism remains uncharacterized.

- Toxicity: The ethanamine-benzyl group in NBOMe derivatives correlates with high CNS toxicity, likely due to excessive receptor activation .

Vorbereitungsmethoden

Stepwise Process:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of aryl isocyanate | Reaction of 2,5-dimethoxyaniline derivative with triphosgene in dichloromethane at 0°C, slow dropwise addition, followed by reflux for 3-6 hours | Triphosgene acts as a phosgene substitute, safer and more controlled |

| 2 | Purification of isocyanate intermediate | Column chromatography using petroleum ether and ethyl acetate mixtures | Ensures removal of unreacted amines and side products |

| 3 | Reaction with ammonia or amine | Nucleophilic addition of ammonia or substituted amine to isocyanate in ethanol or aqueous medium | Forms the urea bond; reaction typically carried out under mild heating |

| 4 | Final purification | Filtration, recrystallization, and drying | Product verification via NMR and mass spectrometry |

This method has been adapted from a patent describing preparation of 1-(2,5-dimethoxyphenyl)-3-substituted urea derivatives, which can be modified to include 4-chloro substitution on the phenyl ring.

Direct Nucleophilic Addition Using Potassium Isocyanate

An alternative, catalyst-free and scalable method involves the direct nucleophilic addition of amines to potassium isocyanate in aqueous media.

Reaction Mechanism:

- Potassium cyanate (KOCN) in acidic aqueous conditions forms reactive isocyanic acid.

- Nucleophilic attack by the aromatic amine on isocyanic acid leads to urea formation.

This approach is efficient for preparing this compound by reacting 4-chloro-2,5-dimethoxyaniline with potassium isocyanate under mild conditions.

Purification and Characterization

Purification typically involves:

- Column chromatography using silica gel with petroleum ether/ethyl acetate gradients.

- Recrystallization from ethanol or suitable solvents.

- Verification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Isocyanate Intermediate Route | 4-chloro-2,5-dimethoxyaniline | Triphosgene, dichloromethane, ammonia | 0°C to reflux, 3-6 h | High purity, well-established | Use of toxic reagents (triphosgene) |

| Potassium Isocyanate Addition | 4-chloro-2,5-dimethoxyaniline | Potassium cyanate, aqueous acidic medium | Mild heating, aqueous | Catalyst-free, scalable, less waste | Slower with electron-withdrawing groups |

| Post-Urea Methylation | Urea intermediate | Dimethyl carbonate, (Bu)4NBr, K2CO3 | 85–90°C, 6–10 h | Introduces N-methyl/methoxy substituents | Requires additional purification |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves urea coupling reactions, such as treating 4-chloro-2,5-dimethoxyaniline with an isocyanate derivative under anhydrous conditions. Purification can be achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using polar aprotic solvents. Purity validation requires HPLC with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H and 13C NMR to verify substituent positions on the phenyl ring and urea linkage. High-resolution mass spectrometry (HR-MS) ensures accurate molecular weight confirmation (e.g., [M+H]+ ion). Infrared (IR) spectroscopy can identify characteristic urea C=O stretching (~1640–1680 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction provides definitive structural proof, as demonstrated in analogous triazole derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adopt precautions for aromatic amines and chlorinated compounds: use fume hoods, nitrile gloves, and lab coats. Toxicity data from structurally similar compounds (e.g., N-(4-chloro-2,5-dimethoxyphenyl) carboxamides) suggest potential irritant effects; conduct acute toxicity assays in rodents before in vivo studies. Safety data sheets for related ureas recommend storing the compound in airtight containers under inert gas .

Advanced Research Questions

Q. What in vitro models are suitable for studying the metabolic pathways of this compound, and how do interspecies differences affect extrapolation?

- Methodological Answer : Use human liver microsomes (HLM) or primary hepatocytes to identify Phase I/II metabolites via LC-HR-MS/MS. Compare results with rodent microsomes to assess interspecies variations in cytochrome P450 (CYP) activity. For example, 25C-NBOMe analogs show species-specific O-demethylation patterns, highlighting the need for cross-species validation before human pharmacokinetic predictions .

Q. How can contradictory data on receptor binding affinity for this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols using:

- Radioligand binding assays (e.g., [³H]ketanserin for 5-HT2A receptor affinity).

- Functional assays (calcium flux or β-arrestin recruitment) to distinguish agonist vs. antagonist behavior.

Cross-validate results with structurally related compounds (e.g., 25C-NBOH derivatives) to establish structure-activity relationships (SAR) .

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties, and what computational tools predict these effects?

- Methodological Answer : Chlorine and methoxy groups enhance lipophilicity (logP) and membrane permeability, as seen in 25C-NBF analogs. Use density functional theory (DFT) to calculate Hammett σ constants for electronic effects. Molecular dynamics simulations (e.g., Schrödinger Suite) model solvation free energy and binding interactions. Experimentally, reverse-phase HPLC retention times correlate with predicted logD values .

Q. What analytical techniques quantify this compound in biological matrices?

- Methodological Answer : Employ LC-MS/MS with a C18 column and electrospray ionization (ESI+). For plasma samples, protein precipitation (acetonitrile) minimizes matrix interference. Calibrate using deuterated internal standards (e.g., D₃-3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea) to correct for ion suppression. Limit of detection (LOD) for similar phenethylamines is ≤1 ng/mL .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported solubility profiles of this compound?

- Methodological Answer : Reassess solubility under controlled conditions (pH 7.4 PBS vs. DMSO) using nephelometry or UV spectrophotometry. Compare results with computational predictions (e.g., ACD/Labs Percepta). Discrepancies may arise from polymorphic forms; characterize solid-state stability via differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.